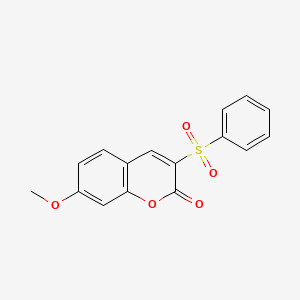
7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. It is commonly known as PD 98059 and is widely used in scientific research for its ability to inhibit the activity of mitogen-activated protein kinase (MAPK) enzymes. PD 98059 is a potent and selective inhibitor of MAPK/ERK kinase (MEK) and has been extensively studied for its role in various cellular processes.
Mécanisme D'action
PD 98059 inhibits the activity of MEK1 and MEK2 by binding to the ATP-binding site of these enzymes. This prevents the phosphorylation and activation of downstream targets, including ERK1 and ERK2. The inhibition of the 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione/ERK pathway by PD 98059 has been shown to induce cell cycle arrest and apoptosis in various cell types.
Biochemical and Physiological Effects
PD 98059 has been shown to have several biochemical and physiological effects in various cell types. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. It has also been shown to enhance neuronal survival and protect against neurodegeneration in animal models of Parkinson's disease and stroke. Additionally, PD 98059 has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
PD 98059 has several advantages for lab experiments, including its potency and selectivity for MEK1 and MEK2. It is also relatively stable and can be stored for extended periods without significant degradation. However, PD 98059 has some limitations, including its potential for off-target effects and its inability to completely inhibit the 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione/ERK pathway in some cell types. Additionally, its effectiveness may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for the use of PD 98059 in scientific research. One area of interest is the development of more potent and selective MEK inhibitors that can overcome the limitations of PD 98059. Another area of interest is the study of the role of the 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione/ERK pathway in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, the use of PD 98059 in combination with other drugs or therapies may provide new insights into the treatment of these diseases.
Méthodes De Synthèse
PD 98059 can be synthesized using several methods, including the reaction of 2,6-diaminopurine with benzyl bromide, followed by alkylation with pentylthiol and oxidation with potassium permanganate. Another method involves the reaction of 2,6-diaminopurine with benzyl chloride, followed by alkylation with pentylthiol and oxidation with sodium periodate.
Applications De Recherche Scientifique
PD 98059 has been widely used in scientific research to study the role of 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione signaling pathways in various cellular processes. It has been shown to inhibit the activity of MEK1 and MEK2, which are upstream activators of the 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione/ERK pathway. This pathway is involved in the regulation of cell proliferation, differentiation, survival, and apoptosis, and its dysregulation has been implicated in several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
Numéro CAS |
374543-24-5 |
|---|---|
Formule moléculaire |
C19H24N4O2S |
Poids moléculaire |
372.49 |
Nom IUPAC |
7-benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C19H24N4O2S/c1-4-5-9-12-26-18-20-16-15(17(24)22(3)19(25)21(16)2)23(18)13-14-10-7-6-8-11-14/h6-8,10-11H,4-5,9,12-13H2,1-3H3 |
Clé InChI |
ROFSQRUIGGUYFQ-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-methylisoxazol-3-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2673702.png)
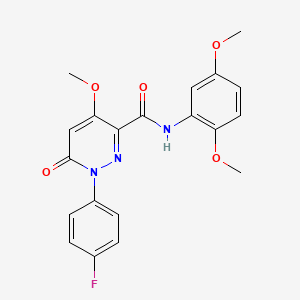
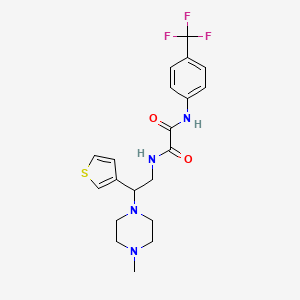
![4-methyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2673706.png)
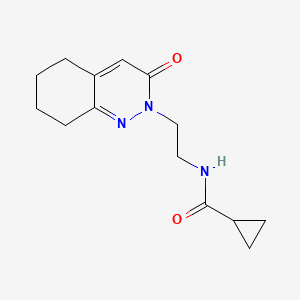
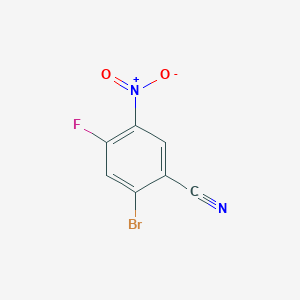
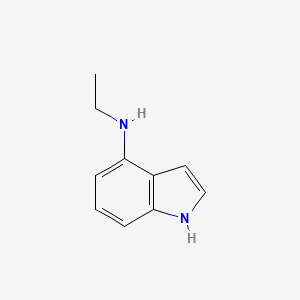
![2-Hydrazinyl-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2673712.png)
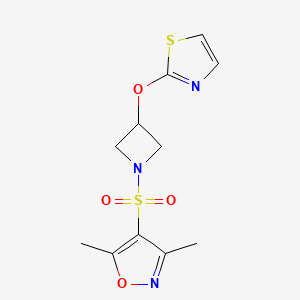
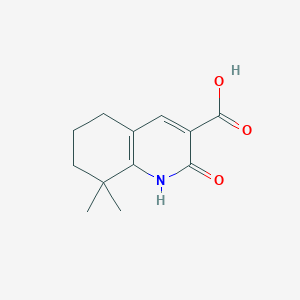

![(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2673716.png)
